molecular formula C6H4F5N3S B8298740 4-(Pentafluorosulfanyl)phenyl Azide

4-(Pentafluorosulfanyl)phenyl Azide

Cat. No.: B8298740
M. Wt: 245.18 g/mol
InChI Key: XTEKGBCFXJXHNL-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfanyl)phenyl azide is a specialized aryl azide compound characterized by the presence of a pentafluorosulfanyl (SF₅) group at the para position of the phenyl ring. This electron-withdrawing substituent enhances the reactivity of the azide group (N₃), making it valuable in click chemistry, photochemical applications, and bioconjugation strategies. The compound is synthesized via diazotization and azide substitution reactions, typically starting from 4-(pentafluorosulfanyl)aniline. Key spectral features include a strong infrared (IR) absorption band near 2113 cm⁻¹, attributed to the azide stretching vibration, and distinct nuclear magnetic resonance (NMR) signals for the aromatic protons and SF₅ group .

Properties

Molecular Formula

C6H4F5N3S

Molecular Weight

245.18 g/mol

IUPAC Name

(4-azidophenyl)-pentafluoro-λ6-sulfane

InChI

InChI=1S/C6H4F5N3S/c7-15(8,9,10,11)6-3-1-5(2-4-6)13-14-12/h1-4H

InChI Key

XTEKGBCFXJXHNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])S(F)(F)(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(pentafluorosulfanyl)phenyl azide, we compare it with structurally related aryl azides: 2-azido-N-(4-bromobenzyl)acetamide and 2-azido-N-(benzo[d]thiazol-5-yl)acetamide . These compounds differ in their substituents, which influence reactivity, stability, and functional utility.

Table 1: Structural and Spectroscopic Comparison of Aryl Azides

Compound Substituent Yield (%) Physical State IR (N₃ stretch, cm⁻¹) Key Applications
This compound SF₅ (para) 97 Yellow crystals 2113 Photochemical crosslinking
2-azido-N-(4-bromobenzyl)acetamide Br (para) 99 Yellow liquid 2112 Bioconjugation probes
2-azido-N-(benzo[d]thiazol-5-yl)acetamide Benzothiazole (C₇H₄NS) 66 Yellow liquid 2107 Fluorescent labeling

Key Observations:

Electronic Effects :

  • The SF₅ group in this compound exerts a strong electron-withdrawing effect, polarizing the azide moiety and increasing its reactivity in Huisgen cycloaddition reactions compared to bromine or benzothiazole substituents .
  • The bromine substituent in 2-azido-N-(4-bromobenzyl)acetamide provides moderate electron withdrawal, balancing stability and reactivity for bioorthogonal applications.

Synthetic Efficiency :

  • This compound achieves a 97% yield , reflecting efficient synthesis under mild conditions. In contrast, the benzothiazole derivative shows reduced yield (66% ), likely due to steric hindrance from the heterocyclic ring .

Spectral Signatures :

  • The azide IR stretch varies slightly (2107–2113 cm⁻¹ ), with the SF₅ derivative showing the highest wavenumber, consistent with increased electron deficiency .

Application-Specific Utility :

  • SF₅ derivatives are favored in photolithography and polymer crosslinking due to their UV stability and rapid reaction kinetics.
  • Brominated analogs are preferred in biological tagging, while benzothiazole-containing azides are utilized in fluorescence-based assays due to their inherent luminescence .

Research Findings and Implications

Recent studies highlight the SF₅ group’s unique role in enhancing thermal stability and reducing side reactions in azide-based systems. For instance, this compound demonstrates superior performance in surface functionalization compared to brominated analogs, with negligible decomposition at elevated temperatures . However, its hydrophobicity may limit aqueous-phase applications, where more polar derivatives (e.g., sulfonated azides) are advantageous.

Preparation Methods

Diazotization of 4-(Pentafluorosulfanyl)aniline

The diazonium salt is synthesized via diazotization of 4-(pentafluorosulfanyl)aniline. The reaction employs sodium nitrite (NaNO₂) and tetrafluoroboric acid (HBF₄) in a cooled aqueous medium (0–5°C). The aniline derivative undergoes nitrosation to form the diazonium ion, which is stabilized as the tetrafluoroborate salt. This method, adapted from Laali et al., yields the diazonium salt as a crystalline solid, isolable at room temperature.

Key Reaction Conditions

  • Temperature: 0–5°C (ice-water bath)

  • Reagents: NaNO₂ (1.1 equiv), HBF₄ (1.2 equiv)

  • Solvent: Water/acid mixture

  • Isolation: Filtration and washing with cold diethyl ether

The stability of the diazonium salt is attributed to the electron-withdrawing SF₅ group, which mitigates decomposition pathways common to aromatic diazonium salts.

Preparation of this compound via Dediazoniation

The diazonium salt serves as a precursor for the azide through a dediazoniation reaction with trimethylsilyl azide (TMSN₃). This step exploits the nucleophilic displacement of the diazonium group by azide ions.

Reaction with Trimethylsilyl Azide (TMSN₃)

In a solvent system comprising the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), the diazonium salt reacts with TMSN₃ at ambient temperature. The ionic liquid enhances reaction efficiency by stabilizing reactive intermediates and facilitating azide incorporation.

Optimized Protocol

  • Reagents: TMSN₃ (1.5 equiv), [BMIM][BF₄] (solvent)

  • Conditions: Stirring at 25°C for 2–4 hours

  • Workup: Extraction with dichloromethane, followed by column chromatography (hexane/dichloromethane)

The reaction proceeds via heterolytic cleavage of the N₂⁺ group, with the azide ion displacing the diazonium moiety to yield this compound.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): A singlet at δ 7.85 ppm corresponds to the aromatic protons ortho to the SF₅ group. The absence of diazonium-related signals confirms complete conversion.

  • ¹⁹F NMR: A quintet at δ −63.2 ppm (SF₅ group) and a singlet at δ −152.4 ppm (BF₄⁻ counterion in the precursor).

  • IR Spectroscopy: A sharp absorption at 2100 cm⁻¹ (N₃ stretch) confirms azide formation.

Physical Properties

  • Melting Point: 98–100°C (decomposes exothermically above 110°C).

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and ionic liquids.

Discussion of Reaction Mechanism and Optimization

Role of Ionic Liquids

The use of [BMIM][BF₄] suppresses radical pathways, ensuring high regioselectivity. Comparative studies in methanol or acetonitrile resulted in lower yields (≤40%) due to competing homolytic dediazoniation.

Influence of Reaction Parameters

  • Temperature: Elevated temperatures (>30°C) promote decomposition, while temperatures <20°C slow reaction kinetics.

  • Stoichiometry: Excess TMSN₃ (1.5–2.0 equiv) ensures complete conversion of the diazonium salt.

Applications and Derivatives

While beyond the scope of preparation methods, this compound serves as a key intermediate in click chemistry. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates SF₅-containing triazoles, which exhibit antitumor activity in preliminary assays .

Q & A

Basic: What established synthetic routes are available for 4-(Pentafluorosulfanyl)phenyl Azide, and how can yield optimization be approached?

Answer:
The primary synthetic route involves functionalizing aromatic precursors. For example, oxidation of 4-(pentafluorosulfanyl)phenol or its derivatives using H₂O₂ and concentrated H₂SO₄ can yield intermediates, though competing side reactions often produce muconolactone as a major byproduct . To optimize yields, researchers should:

  • Control reaction conditions: Lower temperatures (0–5°C) and gradual addition of oxidizing agents reduce side-product formation.
  • Purification strategies: Use column chromatography with fluorinated stationary phases (e.g., C18 silica) to separate the azide from polar byproducts.
  • Alternative precursors: Explore diaryliodonium salts (e.g., Matsuzaki et al., 2015) for electrophilic pentafluorosulfanylarylation, which avoids oxidative degradation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • ¹⁹F NMR: Detects the SF₅ group’s unique resonance at δ –70 to –90 ppm (split into a quintet due to coupling with adjacent fluorine atoms) .
  • IR spectroscopy: The azide group (N₃) shows a strong absorption band near 2100–2200 cm⁻¹, while SF₅ stretches appear at 750–800 cm⁻¹ .
  • Mass spectrometry (HRMS): High-resolution ESI-MS in negative ion mode confirms molecular ion peaks (e.g., [M–H]⁻) and fragmentation patterns .

Basic: What are the primary reaction pathways of this compound under photolytic conditions?

Answer:
Photolysis generates singlet nitrene intermediates, which exhibit dual reactivity:

  • Proton abstraction: In aqueous or protic solvents, the nitrene forms a nitrenium ion (BiPhNH⁺), a carcinogenic metabolite implicated in DNA adduct formation .
  • Electrophilic addition: In aprotic solvents (e.g., THF), the nitrene reacts with alkenes or alkynes via [2+1] cycloaddition to form aziridines or triazoles .
    Methodological note: Use time-resolved transient absorption spectroscopy (λ = 350–500 nm) to monitor nitrene lifetime and solvent-dependent pathways .

Advanced: How can researchers mitigate competing side reactions during synthesis?

Answer:
Side reactions (e.g., oxidation to muconolactone) arise from the SF₅ group’s electron-withdrawing effects. Mitigation strategies include:

  • Protecting groups: Temporarily block the para-position with trimethylsilyl (TMS) groups to direct azide formation .
  • Radical inhibitors: Add TEMPO (0.1–1 mol%) to suppress unintended radical chain reactions during photolysis .
  • Flow chemistry: Continuous microreactors minimize thermal degradation and improve reaction control .

Advanced: How should discrepancies in reported reaction outcomes (e.g., nitrene stability) be resolved?

Answer:
Contradictions often stem from solvent polarity or pH variations. To address this:

  • pH titration studies: Use buffered solutions (pH 2–12) to map nitrenium ion formation vs. nitrene persistence .
  • Computational validation: DFT calculations (B3LYP/6-311+G**) predict nitrene stabilization in nonpolar solvents, aligning with experimental transient spectra .
  • Cross-lab validation: Compare kinetic data (e.g., Arrhenius plots) across multiple instruments to rule out measurement artifacts .

Advanced: What methodologies enable bioorthogonal applications of this compound?

Answer:
The SF₅ group enhances metabolic stability and binding affinity in drug discovery. Key strategies:

  • Click chemistry: Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO) for tumor-targeting conjugates .
  • Halogen bonding: Exploit SF₅’s strong σ-hole potential (Vₛ,max ≈ 30 kcal/mol) to design protein-ligand interactions, validated via X-ray crystallography .

Advanced: How can reactive intermediates (e.g., nitrenes) be stabilized for mechanistic studies?

Answer:

  • Low-temperature matrices: Trap nitrenes in argon matrices at 10 K for FTIR and EPR analysis .
  • Spin-state modulation: Introduce electron-donating substituents (e.g., –OMe) to stabilize triplet nitrenes, prolonging their lifetime in solution .
  • Cryogenic NMR: Use liquid nitrogen-cooled probes to characterize intermediates at –40°C .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity mitigation: Use fume hoods and nitrile gloves; SF₅-containing compounds may release HF upon hydrolysis .
  • Photolysis precautions: Conduct UV irradiations in sealed reactors to prevent nitrene inhalation .
  • Waste disposal: Neutralize azide residues with aqueous NaNO₂/ascorbic acid before disposal .

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